molecular formula C14H16N2OS B4052172 3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}-1H-pyrazole

3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}-1H-pyrazole

Cat. No.: B4052172
M. Wt: 260.36 g/mol
InChI Key: KLFRHSQUQHBJLM-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}-1H-pyrazole is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.09833431 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Studies

  • Pyrazole derivatives, including structures similar to 3,5-dimethyl-1H-pyrazole, demonstrate unique tautomerism properties. These properties are crucial in the study of chemical bonding and structure. For instance, NH-pyrazoles have been examined for their tautomerism in solution and solid-state using spectroscopy and X-ray crystallography, revealing complex patterns of hydrogen bonds and tautomer presence (Cornago et al., 2009).

Synthesis of Structurally Diverse Libraries

  • Pyrazole derivatives serve as starting materials in alkylation and ring closure reactions, facilitating the generation of a structurally diverse library of compounds. These reactions yield various derivatives, highlighting the versatility of pyrazoles in synthetic chemistry (Roman, 2013).

Spectral and Theoretical Investigations

  • Pyrazole derivatives have been the subject of extensive spectral and theoretical studies. These studies involve characterizing compounds through various spectroscopic techniques and theoretical models, providing insights into their molecular structure and properties (Viveka et al., 2016).

Synthesis and Characterization of Complexes

  • Pyrazole compounds, including those structurally related to 3,5-dimethyl-1H-pyrazole, are used in synthesizing and characterizing various chemical complexes. These complexes have potential applications in fields like catalysis and material science. For example, research has been conducted on synthesizing and characterizing palladium(II) complexes with hybrid pyrazole ligands (Guerrero et al., 2008).

Electrocatalytic Applications

  • Electrocatalyzed N-N coupling and ring cleavage reactions of pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, have been explored. These reactions lead to the electro-organic synthesis of new heterocyclic compounds, demonstrating the potential of pyrazole derivatives in electrochemical applications (Zandi et al., 2021).

Transition Metal Ion Recognition

  • Certain pyrazole derivatives exhibit strong affinity towards divalent transition metal ions, making them useful in metal ion recognition and sensing applications. Spectroscopic studies have highlighted this affinity, especially in fluorescence intensity enhancement upon metal ion binding (Shi et al., 2007).

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-4-6-13(7-5-10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFRHSQUQHBJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.